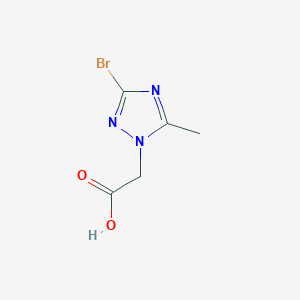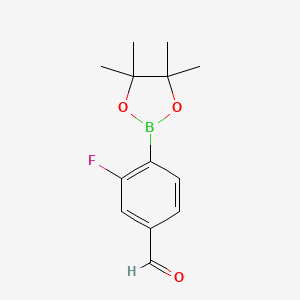
(3-(トリフルオロメチル)-1H-インダゾール-5-イル)ボロン酸
概要
説明
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to an indazole ring, with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it valuable in various scientific research and industrial applications.
科学的研究の応用
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce a variety of functional groups onto the indazole ring.
作用機序
The mechanism of action of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions . The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its effectiveness in various applications .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a phenyl ring instead of an indazole ring.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group.
(4-Methoxyphenyl)boric acid: Another variant with a methoxy group on a phenyl ring.
Uniqueness
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid is unique due to the presence of both the trifluoromethyl group and the indazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the indazole ring provides a rigid and planar structure that can interact with various biological targets .
特性
IUPAC Name |
[3-(trifluoromethyl)-2H-indazol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N2O2/c10-8(11,12)7-5-3-4(9(15)16)1-2-6(5)13-14-7/h1-3,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQAJHSFOJIZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)
![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)

![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)






